![molecular formula C13H9BrN2 B8216525 1-(3-Bromophenyl)-1H-benzo[d]imidazole](/img/structure/B8216525.png)
1-(3-Bromophenyl)-1H-benzo[d]imidazole
Overview
Description
1-(3-Bromophenyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
1-(3-Bromophenyl)-1H-benzo[d]imidazole derivatives have demonstrated potent antimicrobial properties. For instance, a study synthesized various derivatives, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, which showed promising antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Synthesis of Benzimidazoles
1-(3-Bromophenyl)-1H-benzo[d]imidazole is instrumental in the synthesis of 1-substituted benzimidazoles. A process involving o-Bromophenyl isocyanide and primary amines under CuI catalysis has been developed, demonstrating the compound's versatility in synthesizing benzimidazoles (Lygin & Meijere, 2009).
Anti-Cancer Activity
Research involving the preparation of 2-((E)-(1H-benzo.[d]imidazol-2-yl).diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol and its complex with Au(III) demonstrated potential anti-cancer activity against breast cancer (Karam & Hessoon, 2021).
Catalytic Synthesis
The compound is used in catalytic synthesis processes. For example, a method involving the reaction of 2-(2-bromophenyl)-1H-imidazole with 1,3-dicarbonyl compounds under CuI catalysis has been developed to efficiently synthesize (benzo)imidazo[2,1-a]isoquinolinone derivatives (Miao, Liu, & Wang, 2020).
Photophysical Properties
Studies on Ir(III) complexes with 2-(4-bromophenyl)-1H-benzo[d]imidazole ligands have highlighted their significant photophysical properties. These complexes exhibit green luminescence, making them potential candidates for applications in photonic and electronic devices (Lin, Tang, Zeng, Xing, & Ling, 2016).
properties
IUPAC Name |
1-(3-bromophenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZQWUKMPUDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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